Acetic acid, difluoro(trifluoromethoxy)-
Overview
Description
Acetic acid, difluoro(trifluoromethoxy)-, also known as 2,2-difluoro-2-(trifluoromethoxy)acetic acid, is an organic compound with the molecular formula C3HF5O3. It is characterized by the presence of both difluoro and trifluoromethoxy groups attached to the acetic acid backbone. This compound is known for its unique chemical properties and has garnered interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, difluoro(trifluoromethoxy)- typically involves the introduction of difluoro and trifluoromethoxy groups onto an acetic acid derivative. One common method involves the reaction of trifluoromethoxy-difluoromethyl iodide with a suitable acetic acid precursor under controlled conditions. The reaction is usually carried out in the presence of a strong base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of acetic acid, difluoro(trifluoromethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, difluoro(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The difluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Acetic acid, difluoro(trifluoromethoxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of acetic acid, difluoro(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The difluoro and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: Similar in structure but lacks the difluoro group.
Difluoroacetic acid: Contains difluoro groups but lacks the trifluoromethoxy group.
Perfluoroacetic acid: Fully fluorinated acetic acid derivative.
Uniqueness
Acetic acid, difluoro(trifluoromethoxy)- is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,2-difluoro-2-(trifluoromethoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5O3/c4-2(5,1(9)10)11-3(6,7)8/h(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYMJUVQLSNPPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408562 | |
Record name | Perfluoro-2-methoxyaceticacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674-13-5 | |
Record name | Perfluoro-2-methoxyaceticacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluoro-2-(trifluoromethoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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